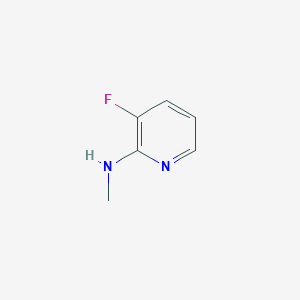

3-fluoro-N-methylpyridin-2-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-fluoro-N-methylpyridin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7FN2/c1-8-6-5(7)3-2-4-9-6/h2-4H,1H3,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMVFJTOQPSFLIL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C=CC=N1)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7FN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

220714-69-2 | |

| Record name | 3-fluoro-N-methylpyridin-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

General Significance of Fluorine in Pyridine Based Compounds Within Organic and Medicinal Chemistry Research

The presence of fluorine in pyridine-based compounds imparts a range of beneficial properties that are highly sought after in drug discovery and materials science. researchgate.netresearchgate.net Fluorine is the most electronegative element, and its introduction into a pyridine (B92270) ring can significantly influence the molecule's electronic properties, lipophilicity, metabolic stability, and binding affinity to biological targets. researchgate.netresearchgate.net

The strong carbon-fluorine bond enhances the metabolic stability of drug candidates by blocking sites susceptible to oxidative metabolism. researchgate.net This increased stability can lead to improved pharmacokinetic profiles. Furthermore, the introduction of fluorine can alter the basicity (pKa) of the pyridine nitrogen, which can be crucial for optimizing interactions with biological targets and improving bioavailability. nih.gov The unique steric and electronic properties of fluorine can also lead to more potent and selective binding to enzymes and receptors. researchgate.net For instance, the difluoromethyl group is considered a bioisostere of an oxygen atom or a carbonyl group, allowing for subtle modifications that can enhance biological activity. researchgate.net

Overview of Pyridine Amine Scaffolds As Research Targets and Intermediates

Strategies for Direct Synthesis of Fluorinated Pyridine Amines

Direct C-H fluorination of pyridines presents an efficient route to fluorinated analogs. One notable method involves the use of silver(II) fluoride (B91410) (AgF₂) for the late-stage functionalization of multisubstituted pyridines and diazines at the position alpha to the nitrogen atom. nih.govacs.org This process allows for the installation of a fluorine atom, which can then be subjected to nucleophilic aromatic substitution to introduce a variety of functional groups. nih.govacs.org The direct fluorination approach is advantageous as it can potentially shorten synthetic sequences and allow for the modification of complex molecules at a late stage. nih.govacs.org

Another approach to direct synthesis involves the electrophilic fluorination of activated pyridine systems. For instance, 2-aminopyridines can be fluorinated using Selectfluor® in the presence of water and chloroform (B151607) under mild conditions, yielding fluorinated pyridines with high regioselectivity. researchgate.net The amino group at the C2 position activates the pyridine ring towards electrophilic attack. researchgate.net

Precursor-Based Synthesis Approaches

Precursor-based methods are widely employed for the synthesis of fluorinated pyridines and offer a high degree of control over regioselectivity. These methods involve the synthesis of a substituted pyridine precursor that is then converted to the desired fluorinated product.

Electrophilic Fluorination Routes (e.g., using Selectfluor®)

Electrophilic fluorination using reagents like Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) is a common strategy. The reaction of 1,2-dihydropyridines with Selectfluor® provides a convenient route to fluorinated 3,6-dihydropyridines, which can subsequently be converted to the corresponding pyridines. mdpi.comnih.gov This method has also been applied to the synthesis of 2-(fluoromethyl)pyridines. mdpi.comnih.gov

Furthermore, the regioselective fluorination of imidazo[1,2-a]pyridines at the 3-position has been achieved using Selectfluor® in an aqueous medium. nih.govacs.org This process proceeds via an electrophilic fluorination mechanism and yields monofluorinated products in moderate to good yields. nih.govacs.org

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a powerful tool for the synthesis of fluoropyridines. This approach typically involves the displacement of a suitable leaving group, such as a halogen or a nitro group, by a fluoride ion. The reactivity of halopyridines in SNAr reactions generally follows the order F > Cl > Br > I. nih.govacs.org Consequently, 2-fluoropyridines are significantly more reactive towards nucleophilic substitution than their chloro- or bromo-analogs. nih.govacs.org

A common strategy involves the initial synthesis of a halopyridine, often from a pyridine N-oxide or a hydroxypyridine, which is then subjected to SNAr with a fluoride source. nih.govacs.org For instance, the nitro group of methyl 3-nitropyridine-4-carboxylate has been successfully replaced by a fluoride anion to yield methyl 3-fluoropyridine-4-carboxylate. nih.govresearchgate.net This highlights the utility of the nitro group as an effective leaving group in pyridine systems. nih.govresearchgate.net

The table below summarizes some examples of nucleophilic aromatic substitution reactions for the synthesis of fluoropyridines.

| Starting Material | Reagent | Product | Yield | Reference |

| Methyl 3-nitropyridine-4-carboxylate | CsF | Methyl 3-fluoropyridine-4-carboxylate | 38% | nih.gov |

| 3-Bromo-4-nitropyridine (B1272033) N-oxide | TBAF | 3-Fluoro-4-nitropyridine (B80604) N-oxide | 37% | nih.gov |

Palladium-Catalyzed Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

Palladium-catalyzed cross-coupling reactions are versatile methods for forming carbon-carbon and carbon-heteroatom bonds, and they have been applied to the synthesis of functionalized fluoropyridines. acs.org These reactions typically involve the coupling of an organometallic reagent with a halide or triflate. While direct information on the use of Suzuki, Heck, or Sonogashira reactions for the synthesis of this compound is limited in the provided context, the general applicability of these methods to pyridine systems is well-established. acs.org For example, pyridyl pyrimidylsulfones have been used as latent pyridyl nucleophiles in palladium-catalyzed cross-coupling reactions with (hetero)aryl bromides. acs.org

The development of palladium-catalyzed cross-coupling reactions of perfluoro organic compounds has also been a significant area of research. researchgate.net These methods often involve the challenging activation of C-F bonds. researchgate.net

Pyridine N-Oxide Mediated Synthesis of Fluoropyridines

Pyridine N-oxides are valuable precursors for the synthesis of fluoropyridines, particularly for accessing positions that are challenging to functionalize directly. nih.govrsc.org The N-oxide group activates the pyridine ring towards both electrophilic and nucleophilic attack. A novel method for the synthesis of meta-substituted fluoropyridines involves the direct fluorination of pyridine N-oxides. nih.govrsc.org For example, the fluorination of 3-bromo-4-nitropyridine N-oxide yields 3-fluoro-4-nitropyridine N-oxide, which can then be converted to 3-fluoro-4-aminopyridine via catalytic hydrogenation. nih.govrsc.org This approach is significant as it provides a route to meta-fluorinated pyridines, which are often difficult to synthesize. nih.govrsc.org

Furthermore, pyridine N-oxides can be converted into 2-pyridyltrialkylammonium salts, which serve as effective precursors for the synthesis of 2-fluoropyridines under mild, metal-free conditions. acs.orgacs.org These ammonium (B1175870) salts can then undergo nucleophilic fluorination to provide a variety of 2-fluoropyridine (B1216828) derivatives. acs.orgacs.org

The following table outlines the synthesis of a fluoropyridine via a pyridine N-oxide intermediate.

| Precursor | Reaction | Intermediate | Subsequent Reaction | Final Product | Reference |

| 3-Bromo-4-nitropyridine N-oxide | Fluorination (TBAF) | 3-Fluoro-4-nitropyridine N-oxide | Hydrogenation (Pd/C, H₂) | 3-Fluoro-4-aminopyridine | nih.gov |

Advanced Synthetic Techniques in Fluorinated Pyridine Chemistry

The field of fluorinated pyridine synthesis continues to evolve with the development of advanced techniques. Late-stage functionalization strategies are of particular interest as they allow for the introduction of fluorine into complex, drug-like molecules at a late point in the synthetic sequence. nih.govacs.org This is often achieved through a combination of C-H fluorination and subsequent nucleophilic aromatic substitution of the installed fluoride. nih.govacs.org

The synthesis of poly-substituted fluorine-containing pyridines can also be achieved through cascade reactions involving C-F bond cleavage. rsc.org These methods provide access to a diverse array of pyridines under noble-metal-catalyst-free conditions. rsc.org

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields, cleaner reaction profiles, and significantly reduced reaction times compared to conventional heating methods. This technology is particularly effective for the synthesis of heterocyclic compounds, including fluorinated pyridine derivatives.

The application of microwave irradiation can be particularly advantageous in the synthesis of N-methylated aminopyridines. For instance, in the synthesis of fluorinated zolpidem analogues, microwave-assisted condensation between fluorinated 2-aminopyridines and α-bromoacetophenones has been shown to be highly effective. mdpi.com Researchers found that using a microwave apparatus under optimal solvent conditions resulted in good product yields, ranging from 71% to 91%. mdpi.com This approach highlights the potential for microwave heating to facilitate the construction of complex heterocyclic frameworks from readily available fluoropyridine-2-amines. mdpi.com

Further studies have demonstrated the broad applicability of microwave-assisted synthesis for various heterocyclic systems. In one example, N-substituted 2-aminopyrido[b]thiophenes were synthesized from 1-(2-chloropyridin-3-yl)ethanone and primary amines. clockss.org Through experimentation with reaction parameters, optimal yields were achieved by heating the reactants with elemental sulfur and sodium acetate (B1210297) in DMF for 15-20 minutes at temperatures between 90-120 °C. clockss.org Similarly, the synthesis of 6-methoxy-5,6-dihydro-5-azapurines was significantly improved using microwave irradiation. acs.org A reaction that yielded only 4% of the product after 30 minutes at 70 °C using conventional heating produced a 47% yield when the temperature was increased to 140 °C with microwaves. acs.org This demonstrates the ability of microwave synthesis to drive difficult reactions to completion in short timeframes. acs.org

These examples underscore the utility of microwave-assisted techniques for the synthesis of this compound analogs. The direct N-alkylation of a 3-fluoropyridin-2-amine or the construction of the pyridine ring itself could be significantly accelerated and optimized using this technology.

Table 1: Examples of Microwave-Assisted Synthesis of Related Heterocyclic Compounds

| Starting Materials | Product Type | Reaction Conditions | Yield | Reference |

|---|---|---|---|---|

| Fluorinated 2-aminopyridines + α-bromoacetophenones | Fluorinated Imidazo[1,2-a]pyridines | Microwave irradiation, various organic solvents | 71-91% | mdpi.com |

| 1-(2-chloropyridin-3-yl)ethanone + Primary amines | N-substituted 2-aminopyrido[b]thiophenes | Microwave, 90-120 °C, 15-20 min, DMF, NaOAc, S | Good to excellent | clockss.org |

| Aminotriazole + Triethyl orthoformate | Formamidine intermediate | Microwave, 140 °C, 30 min, Methanol | 71% | acs.org |

Continuous Flow Synthesis

Continuous flow chemistry represents a paradigm shift from traditional batch processing, offering precise control over reaction parameters such as temperature, pressure, and residence time. This methodology enhances reaction efficiency, safety, and scalability, making it an attractive approach for the synthesis of fine chemicals and pharmaceutical intermediates.

The synthesis of N-methyl secondary amines, a key structural feature of this compound, has been successfully achieved using continuous flow processes. One developed method involves the nucleophilic substitution of alkyl mesylates with aqueous methylamine (B109427) in a flow reactor. researchgate.net This process produced a variety of N-methyl secondary amines in good to excellent yields, with one example producing 10.6 grams of product in just 140 minutes. researchgate.net The procedure also includes an in-line workup, streamlining the entire synthesis. researchgate.net

The core pyridine structure can also be modified using continuous flow systems. For example, a packed-bed microreactor containing a titanium silicalite (TS-1) catalyst has been used for the N-oxidation of various pyridine derivatives with high efficiency. researchgate.net This system demonstrated excellent stability over 800 hours of continuous operation, highlighting the potential for large-scale production. researchgate.net While this is an oxidation reaction, it demonstrates the successful application of flow technology to the pyridine scaffold.

Multi-step continuous flow synthesis has also been reported for complex heterocyclic molecules, such as carbamoyl (B1232498) pyridone derivatives. google.com In these processes, intermediates are generated and used in subsequent steps without isolation, significantly improving process efficiency. google.com The ability to run reactions at elevated temperatures and pressures safely in a microreactor allows for rate accelerations that are not feasible in batch reactors. This approach could be adapted for the synthesis of this compound, potentially starting from basic building blocks and proceeding through several transformations in a single, continuous operation.

Table 2: Examples of Continuous Flow Synthesis of Related Compounds and Scaffolds

| Process | Starting Materials | Product Type | Key Findings | Reference |

|---|---|---|---|---|

| N-methylation | Alkyl mesylates + Aqueous methylamine | N-methyl secondary amines | Good to excellent yields; scalable (10.6 g in 140 min); includes in-line workup. | researchgate.net |

| N-oxidation | Pyridine derivatives + H₂O₂ | Pyridine N-oxides | Up to 99% yield; safer and more efficient than batch; catalyst stable for >800 hours. | researchgate.net |

| Multi-step synthesis | Dimethyl malonate derivatives + Amino acetaldehyde (B116499) dimethylacetal | Carbamoyl pyridone derivatives | Integrated, multi-step flow synthesis without isolation of intermediates; improved yields over batch. | google.com |

Reactivity and Reaction Mechanisms of 3 Fluoro N Methylpyridin 2 Amine Derivatives

Investigation of Substitution Reactions

Substitution reactions on derivatives of 3-fluoro-N-methylpyridin-2-amine can be categorized primarily into nucleophilic aromatic substitution (SNAr) and electrophilic substitution, including halogenation. The electronic properties of the substituents heavily influence the outcome of these reactions.

Nucleophilic aromatic substitution on fluoropyridines is generally challenging due to the electron-rich nature of the pyridine (B92270) ring. researchgate.net The fluorine atom at the 3-position is particularly resistant to nucleophilic attack compared to fluorine at the 2- or 4-positions, which are more activated by the ring nitrogen. acs.org For SNAr to occur at the 3-position, the presence of strong electron-withdrawing groups is often necessary. researchgate.net In the case of this compound, the electron-donating N-methylamino group at the 2-position further deactivates the ring towards nucleophilic attack, making direct substitution of the fluorine atom by a nucleophile unfavorable under standard conditions.

However, the pyridine ring can be activated towards substitution. One strategy involves the formation of pyridine N-oxides. The N-oxide group significantly alters the electronic distribution of the ring, favoring meta-substitution. nih.gov For instance, the fluorination of 3-bromo-4-nitropyridine (B1272033) N-oxide proceeds at the 3-position, demonstrating the directing effect of the N-oxide. nih.gov While direct data on this compound N-oxide is scarce, this approach suggests a potential pathway for substitution reactions.

Electrophilic substitution, such as halogenation, provides another route for functionalization. The halogenation of pyridines can be regioselective, and methods have been developed for the specific halogenation of 3-substituted pyridines. nih.gov Vapor-phase bromination of 3-fluoropyridine (B146971) at high temperatures can yield various bromo-3-fluoropyridine isomers. google.com A more controlled, one-pot halogenation of pyridines, including 3-fluoropyridine, can be achieved through the formation of Zincke imine intermediates, leading to 3-halopyridines. nih.gov The regioselectivity of such reactions on this compound would be influenced by both the fluoro and the N-methylamino groups.

| Reaction Type | Substrate Example | Reagents and Conditions | Major Product(s) | Yield | Reference |

| Nucleophilic Aromatic Substitution | Methyl 3-nitropyridine-4-carboxylate | CsF, DMSO, reflux | Methyl 3-fluoropyridine-4-carboxylate | 38% | nih.govresearchgate.net |

| Halogenation (Iodination) | 3-Fluoropyridine | 1. Tf₂O, HNBn₂, collidine; 2. NIS, TFA | 3-Fluoro-5-iodopyridine | 48% | nih.gov |

| Halogenation (Bromination) | 3-Fluoropyridine | Br₂, vapor phase, 300-800°C | Mixture of bromo-3-fluoropyridines | - | google.com |

Pathways for Oxidation and Reduction

The functional groups on this compound allow for distinct oxidation and reduction pathways, primarily involving the pyridine nitrogen and the aromatic ring system.

Oxidation: The tertiary nitrogen of the pyridine ring is susceptible to oxidation, typically forming an N-oxide. This transformation is a common reaction for pyridines and other tertiary amines and can be achieved using various oxidizing agents. asianpubs.org Reagents like hydrogen peroxide, often in the presence of a catalyst, are used for the N-oxidation of alkylpyridines. researchgate.net The oxidation of the N-methylamino group is also a possibility, though the pyridine N-oxidation is generally a more facile process. The resulting N-oxide can serve as a valuable intermediate for further functionalization, as it alters the reactivity of the pyridine ring. nih.gov

Reduction: The pyridine ring of this compound derivatives can be reduced to the corresponding piperidine. A robust method for this transformation is the heterogeneous hydrogenation of fluoropyridines. acs.orgnih.gov This process often exhibits high cis-diastereoselectivity. acs.orgnih.gov The use of a palladium catalyst, such as palladium(II) hydroxide (B78521) on carbon, in the presence of an acid like aqueous HCl, has been shown to be effective for the hydrogenation of fluorinated pyridines. nih.gov This method is chemoselective, capable of reducing the fluoropyridine ring while leaving other aromatic systems, like benzene (B151609) rings, intact. acs.orgnih.gov It is important to note that under certain conditions, defluorination can occur as a side reaction. nih.gov

| Reaction Type | Substrate Example | Reagents and Conditions | Major Product | Key Features | Reference |

| Oxidation | 2-Methylpyridine | H₂O₂, catalyst | 2-Methylpyridine N-oxide | Runaway potential, condition-sensitive | researchgate.net |

| Oxidation | Various Tertiary Amines | Bromamine-T, RuCl₃, alkaline pH | Tertiary Amine N-oxides | High efficiency and selectivity | asianpubs.org |

| Reduction (Hydrogenation) | 3-Fluoropyridine | Pd(OH)₂/C, aq. HCl, MeOH | 3-Fluoropiperidine | cis-selective, chemoselective | acs.orgnih.gov |

| Reduction | Various Fluoropyridines | Heterogeneous Pd catalyst | (Multi)fluorinated piperidines | Tolerates air and moisture | acs.orgnih.gov |

Studies on Coupling Reactions and Further Functionalization

Palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira reactions, are powerful tools for C-C bond formation. However, these reactions typically require a halide or triflate leaving group on one of the coupling partners. Since this compound lacks a suitable leaving group, a preliminary halogenation step is necessary to prepare it for such transformations.

As discussed in section 3.1, derivatives of this compound can be halogenated, for example, at the 5-position. nih.gov The resulting 5-halo-3-fluoro-N-methylpyridin-2-amine could then serve as a substrate for various cross-coupling reactions. This two-step sequence of halogenation followed by cross-coupling allows for the introduction of a wide range of aryl, alkyl, and alkynyl groups onto the pyridine scaffold.

Another approach to functionalization involves the direct C-H activation of the pyridine ring. Rhodium(III)-catalyzed C-H functionalization has been used to synthesize multi-substituted 3-fluoropyridines from α-fluoro-α,β-unsaturated oximes and alkynes. nih.gov This method demonstrates the potential for direct coupling reactions on the pyridine ring, bypassing the need for pre-functionalization with a leaving group.

| Reaction Type | Substrate Example | Coupling Partner | Catalyst/Reagents | Product Type | Reference |

| C-H Functionalization | α-fluoro-α,β-unsaturated oximes | Alkynes | [Cp*RhCl₂]₂/metal acetate (B1210297) | Multi-substituted 3-fluoropyridines | nih.gov |

| Minisci-type Amidomethylation | 4-Chloro-3-fluoropyridine (B1587321) | Amino acid derivatives | Ag⁺/persulfate or photoredox | 2-Amidomethylated pyridines | acs.org |

Analysis of Regioselectivity and Stereoselectivity in Synthesis

The synthesis of derivatives of this compound involves reactions where regioselectivity and stereoselectivity are critical for obtaining the desired product.

Regioselectivity: The synthesis of substituted 3-fluoropyridines can be highly regioselective. For instance, the Rh(III)-catalyzed coupling of α-fluoro-α,β-unsaturated oximes with terminal alkynes yields 5-substituted 3-fluoropyridines with complete selectivity. nih.gov Similarly, photoredox-mediated coupling of α,α-difluoro-β-iodoketones with silyl (B83357) enol ethers followed by condensation with ammonia (B1221849) provides a route to diversely substituted 3-fluoropyridines. acs.orgacs.org

The regioselectivity of substitution on the 3-fluoropyridine ring is governed by the electronic and steric effects of the substituents. For example, the Minisci-type amidomethylation of 4-chloro-3-fluoropyridine occurs with high regioselectivity at the 2-position. acs.org Halogenation of 3-fluoropyridine via Zincke imine intermediates also shows a strong preference for substitution at the 5-position. nih.gov In the context of this compound, the directing effects of both the fluoro and N-methylamino groups would need to be considered to predict the outcome of electrophilic substitution reactions.

Stereoselectivity: Stereoselectivity is particularly relevant in the reduction of the pyridine ring to a piperidine. The heterogeneous hydrogenation of fluoropyridines is often cis-selective, meaning the two hydrogen atoms add to the same face of the pyridine ring. acs.orgnih.gov This results in the formation of a specific diastereomer of the substituted piperidine. This stereochemical control is crucial in the synthesis of pharmacologically active compounds where specific stereoisomers are required.

| Synthetic Method | Substrates | Key Features | Outcome | Reference |

| Rh(III)-catalyzed C-H functionalization | α-fluoro-α,β-unsaturated oximes, terminal alkynes | High regioselectivity | Single isomers of 5-substituted 3-fluoropyridines | nih.gov |

| Photoredox-mediated coupling | α,α-difluoro-β-iodoketones, silyl enol ethers | One-pot condensation with ammonia | Diversely substituted 3-fluoropyridines | acs.orgacs.org |

| Heterogeneous Hydrogenation | Fluoropyridines | Palladium catalyst, acidic conditions | cis-selective reduction to fluorinated piperidines | acs.orgnih.gov |

| Halogenation via Zincke imines | 3-Fluoropyridine | NIS or NBS | Regioselective halogenation at the 5-position | nih.gov |

Computational and Theoretical Chemistry Investigations of 3 Fluoro N Methylpyridin 2 Amine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemical research, providing a lens into the electronic structure and properties of molecules. For 3-fluoro-N-methylpyridin-2-amine, these methods can predict its geometry, stability, and electronic characteristics.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. While specific, in-depth DFT studies exclusively focused on this compound are not extensively published, the electronic properties can be inferred from studies on its constituent parts and related analogs, such as 3-fluoropyridine (B146971), aminopyridines, and other fluorinated pyridine (B92270) derivatives. researchgate.netrasayanjournal.co.in

In related aminopyridine derivatives, DFT calculations have been used to compare optimized geometrical parameters (bond lengths and angles) with experimental values derived from X-ray crystallography, showing good agreement. rasayanjournal.co.in Such studies confirm the reliability of DFT methods, like B3LYP with a 6-311++G(d,p) basis set, for predicting molecular structures. rasayanjournal.co.in The thermochemical properties of related molecules, like 3-fluoropyridine, have also been shown to be seriously affected by the surrounding solvent environment in DFT studies. researchgate.net

| Parameter | Description | Anticipated Influence on this compound |

|---|---|---|

| Geometry Optimization | Finds the most stable 3D arrangement of atoms. | The planarity of the pyridine ring will be slightly distorted by the substituents. The N-methylamino group and fluorine atom will influence adjacent bond lengths and angles. |

| Electron Density Distribution | Maps the probability of finding an electron in different regions of the molecule. | High electron density is expected around the pyridine nitrogen and fluorine atom. The methylamino group donates electron density into the ring. |

| Vibrational Frequencies | Corresponds to the energies of molecular vibrations (stretching, bending). | Calculated frequencies can be compared with experimental IR and Raman spectra to confirm the structure. orientjchem.org Specific frequencies will be associated with C-F, C-N, and N-H vibrations. |

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. pku.edu.cn The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. A small energy gap suggests high reactivity and potential for intramolecular charge transfer, which is a key feature for materials with non-linear optical properties. researchgate.net

For this compound, the HOMO is expected to be primarily localized on the electron-rich 2-(methylamino)pyridine (B147262) portion of the molecule. In contrast, the LUMO is anticipated to be distributed across the π-system of the pyridine ring, with significant contributions from the carbon atom attached to the electronegative fluorine.

Computational studies on analogous molecules support these predictions. In a study of 2-amino-3-methylpyridinium-3,5-dinitrobenzoate, the HOMO was found to be delocalized on the 2-amino-3-methylpyridinium cation, while the LUMO was on the acceptor moiety. researchgate.net For 3-fluoropyridine, the HOMO-LUMO gap is significantly affected by solvent polarity. researchgate.net The analysis of various aminopyridine derivatives shows that their HOMO-LUMO gaps are relatively small, indicating high reactivity and charge transfer interactions. rasayanjournal.co.in

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Reference |

|---|---|---|---|---|

| 2-Amino-4-methylpyridine | -5.83 | -0.89 | 4.94 | rasayanjournal.co.in |

| 2-Amino-3-nitropyridine | -6.84 | -2.90 | 3.94 | rasayanjournal.co.in |

| Zn(II) complex with 3-Aminopyridine | -6.39 | -1.74 | 4.65 | scirp.org |

Molecular Electrostatic Potential Mapping

Molecular Electrostatic Potential (MEP) maps are visual tools that illustrate the charge distribution within a molecule, predicting how it will interact with other species. nih.gov These maps are invaluable for understanding sites of electrophilic and nucleophilic attack. researchgate.net Regions of negative electrostatic potential (typically colored red or yellow) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and indicate sites for nucleophilic attack. nih.gov

For this compound, the MEP map is predicted to show strong negative potential localized around the highly electronegative fluorine atom and the pyridine ring nitrogen. researchgate.netnih.gov These sites represent the most likely points for interaction with electrophiles or for forming hydrogen bonds. Conversely, a region of high positive potential is expected around the hydrogen atom of the amino group, making it a potential hydrogen bond donor site. Studies on simple aminopyridines confirm that the region near the cyclic nitrogen is a significant site of negative potential, though its accessibility can be affected by adjacent substituents. nih.gov In complex fluorinated aminopyrimidine structures, MEP analysis likewise confirms that nitrogen atoms are primary nucleophilic sites. tandfonline.com

Prediction of Non-Linear Optical Properties

Non-linear optical (NLO) materials are of great interest for applications in photonics, telecommunications, and optical signal processing. ias.ac.in Organic molecules with significant NLO responses often feature a donor-π-acceptor (D-π-A) architecture, which facilitates intramolecular charge transfer. acs.org this compound possesses such a framework, with the methylamino group acting as an electron donor and the fluoro-substituted pyridine ring acting as the acceptor.

Computational chemistry, particularly DFT, is used to predict the NLO response of molecules by calculating the first-order hyperpolarizability (β). orientjchem.org A large β value is indicative of a strong NLO response. Theoretical studies on various pyridine derivatives have shown their potential as NLO materials. ias.ac.inymerdigital.com For example, calculations on 2-aminopyridinium p-toluenesulphonate confirmed its good non-linear behavior. ias.ac.inresearchgate.net The combination of a strong donor and acceptor on a conjugated system, as seen in the title compound, is a promising strategy for designing new NLO materials.

| Compound | Method | βtotal (esu) | Reference |

|---|---|---|---|

| 2-Aminopyridinium p-toluenesulphonate | DFT/B3LYP/6-31G(d) | 2.89 x 10-30 | ias.ac.inresearchgate.net |

| 3-Fluoro-4-methylbenzonitrile | DFT/B3LYP/6-311++G(d,p) | 1.58 x 10-30 | orientjchem.org |

| (E)-4-(3-fluorobenzyloxy)-N'-benzylidenebenzohydrazide | DFT | Comparable to known NLO materials | researchgate.net |

Computational Analysis of Reaction Pathways and Mechanisms

DFT calculations are a powerful tool for elucidating reaction mechanisms, predicting the site selectivity of reactions, and understanding the factors that control chemical reactivity. By modeling the transition states and calculating their activation energies, chemists can predict the most likely reaction pathway.

For this compound, computational studies can provide insight into a variety of potential reactions. For instance, the amination of 2-fluoropyridine (B1216828) with lithium amides proceeds readily, and DFT could model the nucleophilic aromatic substitution mechanism. researchgate.net Recent studies on the oxidative addition of halopyridines to palladium catalysts have shown that the reaction mechanism is controlled by the symmetry of the LUMO. chemrxiv.orgacs.org For a substrate like this compound, the position of the electron-donating group (the amino group) relative to the leaving group (the fluorine) would be expected to significantly influence the LUMO symmetry and, therefore, the reaction kinetics and mechanism for processes like cross-coupling. chemrxiv.orgacs.org

Furthermore, computational investigations into the molecular docking of related fluorinated cyanopyridines have shown the importance of specific atoms, like the pyridine nitrogen, in forming hydrogen bonds with biological targets, which helps to explain their antimycobacterial activity. plos.org Such studies highlight how DFT can be used to rationalize and predict the outcomes of chemical and biological processes.

Spectroscopic Elucidation and Advanced Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework, the electronic environment of the atoms, and the connectivity within a molecule. For 3-fluoro-N-methylpyridin-2-amine, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments would be essential for unambiguous structural confirmation.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the protons on the pyridine (B92270) ring and the N-methyl group. The aromatic region would display signals for the three protons on the pyridine ring. Their chemical shifts and splitting patterns (multiplicity) would be influenced by their position relative to the fluorine and amino-methyl substituents. The N-methyl group would likely appear as a singlet or a doublet (if coupled to the N-H proton) in the aliphatic region of the spectrum, typically around 2.8-3.0 ppm. acs.org The integration of these signals would correspond to the number of protons in each environment.

¹³C NMR: The carbon NMR spectrum provides information on all the unique carbon atoms in the molecule. For this compound, six distinct signals would be anticipated: five for the pyridine ring carbons and one for the methyl carbon. The carbon atom bonded directly to the fluorine atom (C3) would exhibit a large coupling constant (¹JCF), a characteristic feature in ¹³C NMR of fluorinated compounds. mdpi.comusp.br The chemical shifts of the ring carbons would provide insight into the electronic effects of the fluorine and N-methylamino substituents.

¹⁹F NMR: As a fluorinated compound, ¹⁹F NMR spectroscopy is a crucial tool. wikipedia.orgnih.gov It is highly sensitive and provides a wide chemical shift range, making it excellent for detecting fluorine-containing impurities. wikipedia.orgmdpi.com The spectrum for this compound would be expected to show a single resonance for the fluorine atom at the C3 position. The precise chemical shift would be indicative of the electronic environment of the pyridine ring. Furthermore, coupling between the ¹⁹F nucleus and adjacent protons (³JFH) would likely be observed, providing further structural confirmation. wikipedia.org

Mass Spectrometry (MS) Techniques (LC-MS, LC-ESI-MS/MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through fragmentation analysis. When coupled with liquid chromatography (LC), it becomes a powerful tool for separating complex mixtures and identifying individual components.

Experimental mass spectrometry data for this compound is not widely published. However, predicted data for the compound are available and provide expected values for various adducts that could be observed in an electrospray ionization (ESI) experiment. uni.lu ESI is a soft ionization technique that typically allows for the detection of the intact molecular ion, often as a protonated species [M+H]⁺. nih.gov

Techniques like LC-MS/MS are invaluable for quantitative analysis and metabolite identification. nih.gov In a typical LC-ESI-MS/MS workflow, the compound is first separated from a mixture by LC and then ionized by ESI. The resulting parent ion is selected and fragmented to produce a characteristic pattern of daughter ions, which enhances the selectivity and sensitivity of the analysis.

Predicted Mass-to-Charge Ratios for this compound Adducts

| Adduct | Predicted m/z |

|---|---|

| [M+H]⁺ | 127.06660 |

| [M+Na]⁺ | 149.04854 |

| [M+K]⁺ | 165.02248 |

| [M+NH₄]⁺ | 144.09315 |

| [M-H]⁻ | 125.05205 |

Data sourced from PubChem CID 10678237. uni.lu

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide information about the functional groups present in a molecule. orientjchem.org The absorption of IR radiation or the scattering of laser light (Raman) corresponds to specific vibrational modes of the chemical bonds within the molecule.

Specific, experimentally obtained IR and Raman spectra for this compound could not be located in the surveyed literature. However, based on the known structure, the following characteristic vibrational bands would be expected:

N-H Vibrations: Although this is a secondary amine, if a proton is present on the nitrogen, an N-H stretching vibration would be expected in the region of 3300-3500 cm⁻¹. nih.gov

C-H Vibrations: Aromatic C-H stretching vibrations are typically observed in the 3000-3100 cm⁻¹ region. nih.gov The aliphatic C-H stretching from the methyl group would appear just below 3000 cm⁻¹. orientjchem.org

C=N and C=C Vibrations: The stretching vibrations of the C=N and C=C bonds within the pyridine ring are expected to produce a series of characteristic peaks in the 1400-1650 cm⁻¹ range. icm.edu.pl

C-F Vibration: A strong absorption band corresponding to the C-F stretching vibration is expected, typically in the range of 1200-1300 cm⁻¹. orientjchem.org

N-Methyl Group Vibrations: The N-methyl group has a characteristic symmetric stretching vibration that appears at a lower wavenumber, often in the 2780-2820 cm⁻¹ range. icm.edu.pl

Together, IR and Raman spectra would provide a unique "fingerprint" for the compound, useful for identification and quality control. nih.govresearchgate.net

Applications of 3 Fluoro N Methylpyridin 2 Amine in Advanced Organic Chemistry Research

Role as a Key Synthetic Intermediate for Complex Molecules

The structure of 3-fluoro-N-methylpyridin-2-amine, featuring a nucleophilic secondary amine and a pyridine (B92270) ring activated by a fluorine atom, makes it an exceptional intermediate for the synthesis of complex molecular architectures. The fluorine atom at the 3-position, while influencing the electronic properties of the pyridine ring, is generally less susceptible to nucleophilic displacement compared to a halogen at the 2- or 4-position. However, the true synthetic utility often arises from the reactivity of the 2-amino group and the potential for further functionalization of the pyridine ring.

A primary route to synthesizing molecules incorporating the this compound moiety involves the nucleophilic aromatic substitution (SNAr) of a 2,3-difluoropyridine (B50371) precursor with methylamine (B109427). Research has shown that SNAr reactions on 2-fluoropyridines are significantly faster than on their chloro-analogs, allowing for milder reaction conditions that are tolerant of various functional groups. nih.govacs.org This high reactivity enables the selective introduction of the methylamino group at the 2-position to form the desired intermediate.

Once formed, this intermediate can participate in a variety of chemical transformations. For instance, the secondary amine can act as a nucleophile in coupling reactions to build more elaborate structures. Research into the development of potent enzyme inhibitors often utilizes aminopyridine scaffolds. nih.gov The 2-aminopyridine (B139424) motif is crucial for establishing key interactions with enzyme active sites, such as the glutamate (B1630785) residues in nitric oxide synthase (nNOS). nih.gov By starting with this compound, chemists can introduce additional diversity elements through reactions targeting the N-H bond or other positions on the pyridine ring, leading to complex, biologically active molecules.

For example, in the synthesis of kinase inhibitors, the aminopyridine core is a common feature. The synthesis of Abemaciclib, a drug used in cancer treatment, involves a Buchwald-Hartwig reaction with an aminopyridine derivative, showcasing the importance of this class of compounds as intermediates. mdpi.com While not a direct example using this compound, the chemistry is highly analogous and demonstrates the potential of this building block in constructing complex drug molecules. The presence of the fluorine atom can also serve to block metabolic oxidation sites, enhancing the pharmacokinetic profile of the final compound. nih.gov

Utilization as a Core Scaffold for the Construction of Diverse Chemical Architectures

The pyridine ring is recognized as a "privileged scaffold" in medicinal chemistry, meaning its structure is frequently found in a wide range of biologically active compounds. rsc.orgdergipark.org.tr The this compound framework is an excellent example of such a scaffold, providing a rigid and versatile core upon which diverse chemical functionalities can be appended.

The inherent properties of the pyridine ring, including its basicity and ability to form hydrogen bonds, are critical for its interaction with biological targets like enzymes and receptors. rsc.org The introduction of a fluorine atom and a methylamino group modifies these properties, offering a unique electronic and steric profile. This allows for the fine-tuning of a molecule's binding affinity, selectivity, and pharmacokinetic properties.

Researchers have extensively used the 2-aminopyridine scaffold to develop inhibitors for various enzymes, including neuronal nitric oxide synthase (nNOS). nih.gov By retaining the core 2-aminopyridine structure and introducing modifications at other positions, libraries of compounds with diverse biological activities can be generated. For example, attaching different side chains to the amino group or further substituting the pyridine ring can lead to compounds with optimized potency and selectivity. The fluorine atom in the 3-position can be particularly advantageous, as it can increase lipophilicity and enhance membrane permeability, which is crucial for drugs targeting the central nervous system. nih.govmdpi.com

The development of antitubercular agents has also explored fluorinated pyridine derivatives. plos.org The stability and basicity of the pyridine scaffold make it a suitable foundation for building lead compounds in drug discovery. plos.org The this compound scaffold can be elaborated through various synthetic routes, such as palladium-catalyzed cross-coupling reactions or further nucleophilic substitutions, to generate a wide array of novel chemical entities for biological screening.

Table 1: Examples of Diverse Architectures Based on Aminopyridine Scaffolds

| Scaffold Type | Therapeutic Area | Key Synthetic Strategy | Reference |

| 2-Aminopyridine | Neurology (nNOS inhibition) | Side chain modification | nih.gov |

| Fluorinated Pyridine | Oncology, Infectious Disease | Nucleophilic Aromatic Substitution | mdpi.complos.org |

| Imidazo[1,2-a]pyridines | Oncology | Condensation Reactions | rsc.org |

| Pyrazolo[3,4-b]pyridines | Antibacterial | Multi-component reactions | rsc.org |

This table illustrates the general utility of the aminopyridine scaffold, which is the core of this compound, in generating diverse and biologically relevant chemical structures.

Development of Novel Fluorinated Building Blocks for Chemical Synthesis

Beyond its direct use as an intermediate or a central scaffold, this compound can serve as a starting material for the creation of other, more complex fluorinated building blocks. These new building blocks can then be employed in a wider range of synthetic applications.

The reactivity of the aminopyridine system allows for its transformation into a variety of other functional groups or heterocyclic systems. For example, the amino group can be diazotized and subsequently replaced, or it can participate in condensation reactions to form fused ring systems. These transformations, starting from a readily available fluorinated precursor, provide access to novel fluorinated compounds that would be difficult to synthesize otherwise.

The synthesis of fluorinated 3,6-dihydropyridines and 2-(fluoromethyl)pyridines has been achieved through the electrophilic fluorination of 1,2-dihydropyridines. nih.gov While this example doesn't start directly from this compound, it highlights a pathway where a substituted pyridine can be a precursor to other valuable fluorinated synthons. The elimination of hydrogen fluoride (B91410) from such intermediates leads to the formation of functionalized pyridines. nih.gov

Furthermore, the field of radiochemistry utilizes fluorinated aminopyridines for the development of PET imaging agents. google.comresearchgate.netresearchgate.net For instance, fluorinated derivatives of 4-aminopyridine (B3432731) have been synthesized for imaging demyelination in the central nervous system. researchgate.net The synthetic strategies often involve the introduction of a fluorine-18 (B77423) isotope onto a pyridine ring. Starting with a non-radioactive fluorinated building block like this compound could provide a platform for developing new [¹⁸F]-labeled radiotracers, where the non-radioactive compound serves as a reference standard and precursor for radiosynthesis.

The general principle of using simple, functionalized building blocks to construct more complex ones is a fundamental concept in organic synthesis. beilstein-journals.orgwhiterose.ac.uk The unique combination of functional groups in this compound makes it a valuable starting point for generating a new generation of fluorinated reagents and intermediates for drug discovery and materials science.

Table 2: Potential Transformations of this compound into New Building Blocks

| Reaction Type | Resulting Building Block Class | Potential Application |

| Cyclocondensation | Fused Fluorinated Heterocycles (e.g., Imidazopyridines) | Medicinal Chemistry Scaffolds |

| Diazotization/Substitution | 3-Fluoro-2-halopyridines | Cross-coupling Reactions |

| N-Oxidation | Fluorinated Pyridine N-oxides | Intermediates for further functionalization |

| Isotopic Labeling | [¹⁸F]-3-fluoro-N-methylpyridin-2-amine | PET Imaging Agents |

This table presents hypothetical but synthetically plausible transformations to illustrate the potential of this compound as a parent compound for new building blocks.

Medicinal Chemistry and Pharmacological Research Applications of 3 Fluoro N Methylpyridin 2 Amine Analogs

Structure-Activity Relationship (SAR) Studies

The biological activity of 3-fluoro-N-methylpyridin-2-amine analogs is profoundly influenced by the specific placement of the fluorine atom and the nature of other substituents on the pyridine (B92270) and amine components of the molecule.

Investigation of Fluorine Substitution Effects on Biological Activity

The introduction of a fluorine atom into the pyridine ring of these analogs has significant implications for their physicochemical properties and, consequently, their biological activity. Fluorine's high electronegativity and ability to form strong carbon-fluorine bonds can alter a molecule's pKa, lipophilicity, metabolic stability, and binding affinity to target proteins. nih.govinformahealthcare.com These modifications can lead to enhanced potency, improved pharmacokinetic profiles, and reduced off-target effects. nih.gov

For instance, in the development of inhibitors for inducible nitric oxide synthase (iNOS), the position of the fluorine atom on the pyridine ring is critical. nih.gov Studies on various fluorinated aminopyridine derivatives have shown that strategic fluorination can significantly enhance inhibitory potency and selectivity. nih.govnih.gov The fluorine atom can influence the electronic properties of the pyridine ring, affecting its interaction with key amino acid residues in the active site of the enzyme. nih.gov

The "fluorine scan" approach, where fluorine is systematically introduced at different positions of a lead compound, has been a valuable tool in optimizing drug candidates. nih.gov This method allows for the exploration of how fluorine substitution impacts various properties simultaneously, such as bioactivity and metabolic stability, without drastically altering the core structure of the molecule. nih.gov

Exploration of Substituent Effects on the Pyridine Ring and Amine Moiety on Activity

Beyond fluorine substitution, the nature and position of other substituents on both the pyridine ring and the exocyclic amine are crucial determinants of biological activity. nih.govnih.gov

Pyridine Ring Substitutions: Modifications to the pyridine ring can dramatically alter a compound's pharmacological profile. For example, in the context of iNOS inhibitors, substituting the pyridine ring can improve selectivity and potency. nih.govnih.gov The introduction of different functional groups can influence the molecule's ability to fit into the binding pocket of the target protein and form specific interactions. nih.gov In the development of antitubercular agents, analogs of pyrazolo[1,5-a]pyrimidin-7-amines demonstrated that a 3-(4-fluoro)phenyl group, along with various 5-alkyl, 5-aryl, and 5-heteroaryl substituents, resulted in potent in vitro activity against Mycobacterium tuberculosis. mdpi.com

Amine Moiety Substitutions: The substituent attached to the amine group also plays a pivotal role in modulating activity. In a series of 2,3-diamino-furo[2,3-c]pyridines, the C2 N-pentyl analogue was found to be more active than the C2 N-benzyl analogue. scispace.com This highlights the importance of the size, shape, and lipophilicity of the amine substituent in determining biological response. For inhibitors of neuronal nitric oxide synthase (nNOS), modifications to the 2-aminopyridine (B139424) scaffold, including the linker attached to the amine, have been shown to improve cell permeability, a critical factor for central nervous system (CNS) drug development. nih.gov

The following table summarizes the effects of various substitutions on the biological activity of pyridine-containing compounds based on several studies.

| Compound Class | Substitution Position | Substituent | Effect on Biological Activity | Reference |

| Pyrazolo[1,5-a]pyrimidin-7-amines | 3-position of pyrimidine (B1678525) ring | 4-fluorophenyl | Potent anti-mycobacterial activity | mdpi.com |

| 2,3-diamino-furo[2,3-c]pyridines | C2 amine | N-pentyl | Increased TLR8 activity compared to N-benzyl | scispace.com |

| 2-aminopyridine-based nNOS inhibitors | Linker on amine | Fluorobenzene (B45895) | Improved cell permeability | nih.gov |

| Pyridin-2(1H)-one derivatives | Various | Electron-releasing groups | Important for urease inhibitory activity | researchgate.net |

Ligand Design and Target Interaction Mechanisms

The design of this compound analogs as ligands for specific biological targets involves a deep understanding of their interaction mechanisms at the molecular level. These compounds have been successfully developed as inhibitors of various enzymes and modulators of several receptors.

Enzyme Inhibition Mechanisms (e.g., iNOS, ATP Synthase)

Inducible Nitric Oxide Synthase (iNOS) Inhibition: Analogs of 2-aminopyridine have been identified as potent inhibitors of iNOS. nih.govnih.gov X-ray crystallography studies have revealed that the 2-aminopyridine moiety and a fluorobenzene linker can form crucial hydrogen bonds with key residues, such as glutamate (B1630785) and tyrosine, within the enzyme's active site. nih.gov The design of these inhibitors often focuses on optimizing these interactions to achieve high potency and selectivity over other NOS isoforms. acs.org

ATP Synthase Inhibition: Pyrazolo[1,5-a]pyrimidines have emerged as potent inhibitors of mycobacterial ATP synthase, a critical enzyme for the survival of Mycobacterium tuberculosis. mdpi.com Structure-activity relationship studies have shown that specific substitutions on the pyrimidine ring are essential for potent inhibitory activity. mdpi.com

Receptor Modulation Studies (e.g., mGluR5, K⁺ Channels, Glutamate Receptors)

Metabotropic Glutamate Receptor 5 (mGluR5) Modulation: Analogs based on the pyridine scaffold have been developed as allosteric modulators of mGluR5, a receptor implicated in various central nervous system disorders. nih.gov For example, 3-fluoro-5-(3-(pyridine-2-yl)-1,2,4-oxadiazol-5-yl)benzonitrile was identified as a novel and selective negative allosteric modulator (NAM) of mGluR5. nih.gov These modulators bind to an allosteric site on the receptor, distinct from the glutamate binding site, to either inhibit or enhance the receptor's response to glutamate. acs.org Computational modeling and site-directed mutagenesis have been employed to understand the specific ligand-receptor interactions that govern the binding of these diverse modulators. acs.org

Potassium (K⁺) Channel Modulation: 4-aminopyridine (B3432731) (4AP) and its derivatives are known blockers of voltage-gated potassium channels. biorxiv.orgresearchgate.net The development of fluorinated analogs, such as 3-fluoro-4-aminopyridine (3F4AP) and 3-fluoro-5-methylpyridin-4-amine (B577076) (5Me3F4AP), aims to create PET radioligands for imaging demyelination by targeting these channels. biorxiv.orgresearchgate.net These compounds exhibit comparable or improved binding affinity and physicochemical properties compared to the parent compound, making them promising candidates for neuroimaging. biorxiv.orgresearchgate.net

Glutamate Receptor Modulation: The broader class of glutamate receptors, which includes both ionotropic and metabotropic subtypes, is a key target for drug discovery. nih.gov While the development of imaging agents for ionotropic glutamate receptors has been challenging, several PET ligands for metabotropic glutamate receptors, including mGluR5, have been successfully developed and used in clinical studies. nih.gov

The following table provides examples of this compound analogs and their targeted biological molecules.

| Analog/Derivative | Target | Mechanism of Action | Therapeutic Potential | Reference |

| 2-aminopyridine derivatives | iNOS | Inhibition | Neurodegenerative diseases | nih.gov |

| Pyrazolo[1,5-a]pyrimidines | Mycobacterial ATP Synthase | Inhibition | Tuberculosis | mdpi.com |

| 3-fluoro-5-(3-(pyridine-2-yl)-1,2,4-oxadiazol-5-yl)benzonitrile | mGluR5 | Negative Allosteric Modulator | Anxiety, Schizophrenia | nih.gov |

| 3-fluoro-4-aminopyridine (3F4AP) | K⁺ Channels | Blocker | Imaging Demyelination | biorxiv.org |

Development of Radioligands for Positron Emission Tomography (PET) Imaging

The unique properties of fluorine, particularly the positron-emitting isotope fluorine-18 (B77423) (¹⁸F), have made this compound analogs attractive scaffolds for the development of radioligands for PET imaging. nih.gov PET is a non-invasive imaging technique that allows for the in vivo quantification of biochemical processes. nih.gov

Several ¹⁸F-labeled analogs have been synthesized and evaluated as PET tracers for various targets. For instance, [¹⁸F]6-(2-Fluoropropyl)-4-methylpyridin-2-amine has been investigated as a potential radiotracer for imaging iNOS expression. nih.govnih.gov In the realm of neuroreceptor imaging, ¹⁸F-labeled derivatives of ABP688, an mGluR5 antagonist, have been developed to overcome the limitations of their carbon-11 (B1219553) labeled counterparts, which have a shorter half-life. nih.govacs.org

The synthesis of these radioligands often involves nucleophilic substitution reactions to introduce the ¹⁸F label. acs.org The development of efficient and high-yield radiolabeling methods is a critical aspect of this research. acs.orgunl.edu Successful PET radioligands must not only exhibit high affinity and selectivity for their target but also possess favorable pharmacokinetic properties, including the ability to cross the blood-brain barrier for CNS targets and demonstrate metabolic stability. biorxiv.orgacs.org

For example, [¹⁸F]5-methyl-3-fluoro-4-aminopyridine ([¹⁸F]5Me3F4AP) has been synthesized and shown to effectively cross the blood-brain barrier in mice, making it a promising candidate for imaging K⁺ channels in the brain. biorxiv.org Similarly, [¹⁸F]RM365, a fluorinated indole-2-carboxamide, has been developed as a PET radioligand for imaging the human cannabinoid receptor type 2 (CB2R) and has shown promise in preclinical models. acs.org

Design and Synthesis of ¹⁸F-Labeled Derivatives

The development of positron emission tomography (PET) radiotracers often involves the incorporation of the positron-emitting radionuclide fluorine-18 (¹⁸F) into a molecule with high affinity and selectivity for a specific biological target. The synthesis of such ¹⁸F-labeled compounds, including analogs of this compound, presents unique challenges due to the short half-life of ¹⁸F (approximately 109.7 minutes). This necessitates rapid and efficient radiolabeling procedures.

Researchers have explored various strategies for the radiosynthesis of ¹⁸F-labeled aminopyridine derivatives. A common approach is nucleophilic substitution, where a precursor molecule containing a good leaving group is reacted with [¹⁸F]fluoride. For instance, the synthesis of [¹⁸F]6-(2-Fluoropropyl)-4-methylpyridin-2-amine, an inhibitor of inducible nitric oxide synthase (iNOS), was achieved through a nucleophilic substitution of a mesylate precursor. nih.gov This reaction was followed by a deprotection step to yield the final product. nih.gov Despite optimized conditions, the incorporation of [¹⁸F]fluoride was modest (10-20%), but the final product was obtained with high chemical and radiochemical purity after HPLC purification. nih.gov The total synthesis and purification time was about 120 minutes. nih.gov

Another strategy involves the use of pyridine N-oxides, which can facilitate nucleophilic fluorination of the electron-rich pyridine ring, a traditionally challenging transformation. This method was successfully applied to the synthesis of [¹⁸F]4-amino-3-fluoro-5-methylpyridine, a potential PET tracer for imaging demyelination by targeting K+ channels. researchgate.net The process involved the fluorination of a 3-bromo-4-nitropyridine (B1272033) N-oxide intermediate, followed by catalytic hydrogenation to reduce both the nitro group and the N-oxide. researchgate.net

More advanced methods have also been employed for "late-stage" ¹⁸F-labeling. For the synthesis of a highly selective neuronal nitric oxide synthase (nNOS) inhibitor, two different no-carrier-added (n.c.a.) ¹⁸F-labeling methods were compared. mdpi.com The first was a "build-up" radiosynthesis using an iodonium (B1229267) ylide as the precursor, which allowed for efficient and regioselective labeling of a phenethyl group with n.c.a. [¹⁸F]fluoride, achieving a 79% radiochemical yield (RCY) for the initial labeling step. mdpi.com A second, simplified "late-stage" approach utilized a boronic ester precursor in a copper(II)-mediated ¹⁸F-fluoro-deboroniation reaction. mdpi.com Both methods ultimately provided the desired nNOS inhibitor in a comparable total RCY of about 15%. mdpi.com

For labeling analogs intended as ligands for the metabotropic glutamate subtype-5 receptor (mGluR5), a bromomethyl analog of 3-fluoro-5-(2-(2-(fluoromethyl)thiazol-4-yl)ethynyl)benzonitrile was treated with [¹⁸F]fluoride ion, resulting in a high radiochemical yield of 87%. acs.org Similarly, the radiotracer [¹⁸F]-PSS223 was synthesized via a S_N2 reaction from a mesylate precursor, yielding a decay-corrected RCY of 20%. e-century.usnih.gov

Table 1: Synthesis of ¹⁸F-Labeled Aminopyridine Analogs

| Radiotracer | Precursor | Labeling Method | Radiochemical Yield (RCY) | Synthesis Time |

|---|---|---|---|---|

| [¹⁸F]6-(2-Fluoropropyl)-4-methylpyridin-2-amine | Mesylate precursor (38) | Nucleophilic substitution | ~10% (decay corrected) | 120 min |

| [¹⁸F]4-amino-3-fluoro-5-methylpyridine | 4-nitropyridine-N-oxide derivative (115) | ¹⁸F/¹⁹F isotope exchange, then hydrogenation | Moderate | Not specified |

| [¹⁸F]nNOS-Inhibitor (10) | Iodonium ylide | "Build-up" radiosynthesis | ~15% (total) | Not specified |

| [¹⁸F]nNOS-Inhibitor (10) | Boronic ester | "Late-stage" ¹⁸F-fluoro-deboroniation | ~15% (total) | Not specified |

| [¹⁸F]3 (mGluR5 Ligand) | Bromomethyl analog (17) | Nucleophilic substitution | 87% | Not specified |

| [¹⁸F]-PSS223 (mGluR5 Ligand) | Mesylate intermediate (8) | S_N2 reaction | 20% (decay corrected) | Not specified |

Analytical Method Development for Research Purity and Quantification

High-Performance Liquid Chromatography (HPLC) Methodologies (e.g., RP-HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile and thermally labile compounds. For a polar compound like 3-fluoro-N-methylpyridin-2-amine, Reversed-Phase HPLC (RP-HPLC) is a particularly suitable approach. In RP-HPLC, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a polar solvent mixture, typically consisting of water or a buffer and an organic modifier like acetonitrile (B52724) or methanol.

A typical RP-HPLC method for the analysis of this compound would involve an isocratic or gradient elution on a C18 column. The mobile phase composition would be optimized to achieve a good peak shape and resolution from potential impurities. For instance, a mobile phase consisting of a mixture of 0.1% formic acid in water and acetonitrile is often a good starting point for aminopyridine derivatives. The acidic modifier helps to protonate the basic nitrogen atoms in the molecule, leading to better peak symmetry and retention.

The detection of this compound is typically performed using a UV detector at a wavelength where the compound exhibits maximum absorbance. A photodiode array (PDA) detector can be employed to obtain the full UV spectrum of the peak, which aids in peak purity assessment.

System suitability testing (SST) is a critical component of any HPLC analysis, ensuring that the chromatographic system is performing adequately on the day of analysis. pharmaceuticalupdates.comacs.orgpharmaguideline.compharmatimesofficial.comloesungsfabrik.de Key SST parameters include retention time, peak area repeatability, column efficiency (theoretical plates), and peak tailing factor. pharmaceuticalupdates.comacs.orgpharmaguideline.com These parameters are monitored by repeatedly injecting a standard solution of this compound before and during the analysis of research samples. acs.org

Table 1: Illustrative Example of System Suitability Test (SST) Parameters and Acceptance Criteria for the HPLC Analysis of this compound

| Parameter | Acceptance Criteria | Purpose |

| Retention Time (tR) Repeatability | Relative Standard Deviation (RSD) ≤ 1.0% | Ensures consistent elution of the analyte. |

| Peak Area Repeatability | RSD ≤ 2.0% | Demonstrates the precision of the injection and detection system. |

| Column Efficiency (Theoretical Plates) | ≥ 2000 | Indicates the resolving power of the column. |

| Tailing Factor (Tf) | 0.8 - 1.5 | Measures peak symmetry, ensuring accurate integration. |

This table is for illustrative purposes only and the acceptance criteria may vary based on the specific method and application.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis

For the detection and quantification of this compound at very low concentrations (trace analysis), Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the method of choice. This technique offers superior sensitivity and selectivity compared to HPLC with UV detection. researchgate.netijsred.cominnovareacademics.in

The LC part of the method would be similar to the RP-HPLC method described above, focusing on achieving a good chromatographic separation. The eluent from the LC column is then introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for polar molecules like this compound, and it would typically be operated in the positive ion mode to generate the protonated molecule [M+H]⁺.

In the tandem mass spectrometer, the protonated molecule is selected in the first quadrupole (Q1), fragmented in the collision cell (Q2), and a specific fragment ion is monitored in the third quadrupole (Q3). This process, known as Multiple Reaction Monitoring (MRM), provides a high degree of specificity, as it is unlikely that other co-eluting compounds will have the same parent and fragment ion masses.

The development of an LC-MS/MS method requires the optimization of mass spectrometric parameters, such as the collision energy, to maximize the signal of the chosen fragment ion. The limit of detection (LOD) and limit of quantification (LOQ) are key performance characteristics of a trace analysis method. ut.eesepscience.comresearchgate.net The LOD is the lowest concentration of the analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy. ut.eesepscience.comresearchgate.net

Table 2: Illustrative Example of LC-MS/MS Parameters and Performance for Trace Analysis of this compound

| Parameter | Illustrative Value/Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Parent Ion (Q1) | m/z corresponding to [C₆H₇FN₂ + H]⁺ |

| Fragment Ion (Q3) | m/z of a stable fragment ion |

| Limit of Detection (LOD) | ~0.1 ng/mL |

| Limit of Quantification (LOQ) | ~0.5 ng/mL |

| Linearity Range | 0.5 - 100 ng/mL |

This table is for illustrative purposes only. The exact mass-to-charge ratios (m/z) and performance characteristics would need to be determined experimentally.

Validation of Analytical Methods for Research Applications (e.g., ICH Guidelines)

The validation of an analytical method is the process of demonstrating that it is suitable for its intended purpose. ich.orgeuropa.eufda.gov For research applications, a full validation according to the International Council for Harmonisation (ICH) Q2(R1) guidelines provides a high degree of confidence in the reliability of the analytical data. ich.orgeuropa.eufda.govloesungsfabrik.de The key validation parameters include specificity, linearity, accuracy, precision, and robustness.

Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. ich.orgeuropa.eu For an HPLC method, this can be demonstrated by showing that the peak for this compound is well-resolved from other peaks and by using a PDA detector to check for peak purity. ich.org

Linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte in the sample. ich.org This is typically evaluated by analyzing a series of standards of known concentrations and performing a linear regression analysis.

Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often determined by spiking a blank matrix with a known amount of the analyte and measuring the recovery.

Precision expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. Precision is usually expressed as the relative standard deviation (RSD) and is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. For an HPLC method, this could involve varying the mobile phase composition, pH, column temperature, and flow rate.

Table 3: Summary of Illustrative Validation Parameters and Acceptance Criteria for a Research-Grade Analytical Method for this compound

| Validation Parameter | Illustrative Acceptance Criteria |

| Specificity | Peak is spectrally pure and well-resolved from impurities. |

| Linearity (Correlation Coefficient, r²) | ≥ 0.995 |

| Accuracy (% Recovery) | 98.0 - 102.0% |

| Precision (RSD) | Repeatability: ≤ 1.0%; Intermediate Precision: ≤ 2.0% |

| Robustness | System suitability parameters are met after minor variations. |

This table is for illustrative purposes only and the acceptance criteria may vary based on the specific requirements of the research.

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 3-fluoro-N-methylpyridin-2-amine, and how do reaction conditions influence yield?

- Methodology : A common approach involves nucleophilic substitution of fluorinated pyridine precursors. For example, substituting pentafluoropyridine with methylamine under controlled conditions (e.g., sodium methoxide in DMF at 60–80°C) can introduce the N-methyl group while retaining fluorine at the 3-position . Optimizing stoichiometry and temperature is critical, as excess methylamine may lead to over-substitution. Purification via column chromatography (silica gel, hexane/EtOAc gradients) ensures high purity (>95%) .

Q. How can NMR and X-ray crystallography resolve structural ambiguities in this compound derivatives?

- Methodology :

- NMR : NMR is essential for confirming fluorine substitution patterns. Chemical shifts for 3-fluoro pyridines typically range between -60 to -80 ppm (vs. CFCl) . NMR helps identify methyl group coupling (e.g., splitting due to adjacent fluorine).

- X-ray crystallography : SHELX software (e.g., SHELXL) is widely used for refining crystal structures. Hydrogen-bonding interactions (e.g., N–H⋯N/F) and intermolecular halogen contacts (e.g., F⋯F) can stabilize the lattice .

Q. What safety protocols are critical when handling this compound?

- Guidelines :

- Use fume hoods and PPE (gloves, goggles) due to potential toxicity (LD data pending; analogous fluoropyridines show R25: "Toxic if swallowed") .

- Avoid exposure to moisture, as hydrolysis may release HF. Store under inert atmosphere (N/Ar) at room temperature .

Advanced Research Questions

Q. How does fluorination at the 3-position influence regioselectivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

- Analysis : Fluorine’s electron-withdrawing effect activates the pyridine ring for coupling at the 2- or 4-positions. For example, Pd-catalyzed coupling of this compound with aryl boronic acids favors C4 functionalization due to ortho-directing effects of the amine and meta-directing effects of fluorine . Optimize catalysts (e.g., Xantphos/Pd(OAc)) and bases (t-BuONa) to suppress dehalogenation .

Q. What computational methods predict the tautomeric stability of this compound in solution?

- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G**) can model tautomeric equilibria between amine and imine forms. Solvent effects (e.g., PCM for DMSO/water) are critical; polar solvents stabilize the amine form via hydrogen bonding . Compare computed NMR shifts with experimental data to validate models .

Q. How can contradictory literature data on the compound’s reactivity be resolved?

- Case Study : Discrepancies in halogenation outcomes (e.g., bromination at C4 vs. C5) may arise from differing Lewis acid catalysts (e.g., AlCl vs. FeCl). Systematic kinetic studies under controlled conditions (temperature, solvent polarity) are recommended. Use in situ monitoring (e.g., Raman spectroscopy) to track intermediate formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.